1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
CAS No.:
Cat. No.: VC16208713
Molecular Formula: C15H14F3N
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.
![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine -](/images/structure/VC16208713.png)
Specification
Molecular Formula | C15H14F3N |
---|---|
Molecular Weight | 265.27 g/mol |
IUPAC Name | 1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanamine |
Standard InChI | InChI=1S/C15H14F3N/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-10H,19H2,1H3 |
Standard InChI Key | FNVMCEUKXNJJPS-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine is C₁₅H₁₄F₃N, with a molecular weight of 265.27 g/mol . Its IUPAC name systematically describes the biphenyl backbone, trifluoromethyl substituent, and ethylamine side chain. The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which validate the connectivity of the biphenyl system and the positions of functional groups .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄F₃N |
Molecular Weight | 265.27 g/mol |
CAS Number | 142557-76-4 |
Density | Not reported |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Likely soluble in organic solvents (e.g., DCM, DMF) |
The trifluoromethyl group (-CF₃) significantly influences the compound’s electronic properties, withdrawing electron density through its strong inductive effect. This modification enhances metabolic stability and lipophilicity, critical factors in drug design .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine typically involves multi-step protocols:
-
Biphenyl Core Construction: Suzuki-Miyaura cross-coupling reactions are employed to link the two phenyl rings. For example, 4-bromophenylboronic acid reacts with 4-(trifluoromethyl)phenyl halides under palladium catalysis to form the biphenyl scaffold .
-
Amine Functionalization: The ethylamine side chain is introduced via reductive amination or nucleophilic substitution. A common precursor, 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanone (CAS 142557-76-4), undergoes reduction using agents like sodium borohydride or catalytic hydrogenation to yield the target amine .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Biphenyl coupling | Pd(PPh₃)₄, DMF, 120°C, Ar atmosphere | 85–87% |
Ketone reduction | NaBH₄, MeOH, rt | 75–80% |
Purification and Characterization
Post-synthetic purification often involves column chromatography (hexane/ethyl acetate mixtures) to isolate the amine product. Analytical techniques such as ¹H/¹³C NMR and FT-IR confirm the absence of residual ketone precursors and verify the amine’s primary structure .
Reactivity and Chemical Behavior
The ethylamine group in 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine participates in reactions typical of primary amines:
-
Acylation: Forms amides with acyl chlorides or anhydrides.
-
Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .
-
Salt Formation: Protonates in acidic conditions, enhancing water solubility for biological assays.
The biphenyl system’s rigidity and the -CF₃ group’s electron-withdrawing nature further modulate reactivity, favoring electrophilic substitution at the meta positions of the trifluoromethyl-substituted ring.
Applications in Medicinal Chemistry
Drug Discovery
This compound’s structural motifs align with features sought in central nervous system (CNS) therapeutics and anticancer agents. The trifluoromethyl group improves blood-brain barrier penetration, while the amine serves as a hydrogen bond donor for target engagement .
Enzyme Inhibition
Derivatives of 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine have been explored as inhibitors of human lactate dehydrogenase A (hLDHA), a target in cancer metabolism. Structural analogs exhibit nanomolar affinity by occupying the enzyme’s substrate-binding pocket .
Table 3: Biological Activity Data
Assay | Result | Source |
---|---|---|
hLDHA Inhibition (IC₅₀) | 120 nM | MDPI (2025) |
Bioavailability Score | Moderate (0.55) | Evitachem (2025) |
Future Perspectives
Ongoing research aims to optimize this compound’s pharmacokinetic profile through structural modifications, such as introducing heterocycles or fluorinated side chains. Additionally, its utility in materials science—particularly in liquid crystals and organic semiconductors—warrants exploration due to the biphenyl system’s conjugated π-electrons .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume